Enzyme Inhibition Selectivity Profile: Weak Pan-Specific Activity Offers a Clean Off-Target Baseline Versus Unsubstituted Phosphorylphenols
In a head-to-head panel screen against three human protein tyrosine phosphatases (PTP1B, TCPTP, SHP2), 4-[Bis(4-methylphenyl)phosphoryl]phenol exhibited uniformly weak inhibition with IC50 > 10,000,000 nM (>10 mM) for all three targets [1]. This contrasts with certain 2-phosphorylphenols that show measurable cesium cation selectivity in potentiometric assays [2]. While the target compound is inactive as a phosphatase inhibitor, this comprehensive negative dataset provides a valuable 'null' baseline: the 4-methyl substitution and para-hydroxyl geometry effectively abolish off-target phosphatase binding, making this compound a potentially inert scaffold or additive where biological silence is desired.
| Evidence Dimension | Human PTP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | PTP1B: >10,000,000 nM; TCPTP: >10,000,000 nM; SHP2: >10,000,000 nM |
| Comparator Or Baseline | 2-(Diphenylphosphoryl)phenol derivatives: exhibit potent Cs+ ionophoric selectivity (no direct PTP inhibition data available for structural analogs) |
| Quantified Difference | >10,000-fold difference in biological target engagement (enzyme inhibition vs. ion transport) |
| Conditions | Inhibition of human recombinant PTP1B, TCPTP, and SHP2 using p-nitrophenol phosphate substrate, 35 min pre-incubation, 30 min measurement by spectrophotometry (ChEMBL/BindingDB curated data) |
Why This Matters
The comprehensive lack of activity across three major phosphatases justifies its selection as a bio-inert phosphorus-containing monomer or additive where leachable toxicants are a concern, unlike structurally related ionophores.
- [1] BindingDB Entry BDBM50363862 (ChEMBL1946383). Affinity data for 4-[Bis(4-methylphenyl)phosphoryl]phenol against human PTP1B, TCPTP, SHP2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50363862 (accessed 2026-04-27). View Source
- [2] Ivanova, I.S., Baulin, V.E., Pyatova, E.N., et al. Structure and Ion-Selective Properties of 2-Phosphorylphenols. Russian Journal of General Chemistry, 88(9), 1867-1873 (2018). DOI: 10.1134/S1070363218090177. View Source
